N-(2-Fluorobenzyl)-2,5-dimethylaniline
Overview
Description
N-(2-Fluorobenzyl)-2,5-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of a 2,5-dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorobenzyl)-2,5-dimethylaniline typically involves the reaction of 2,5-dimethylaniline with 2-fluorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation or recrystallization are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorobenzyl)-2,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted benzyl derivatives.
Scientific Research Applications
N-(2-Fluorobenzyl)-2,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-Fluorobenzyl)-2,5-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s ability to bind to these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluorobenzyl)-2,5-dimethoxyphenylamine: Similar structure but with methoxy groups instead of methyl groups.
N-(2-Fluorobenzyl)-2,5-dimethylphenethylamine: Similar structure but with an ethylamine group instead of an aniline group.
Uniqueness
N-(2-Fluorobenzyl)-2,5-dimethylaniline is unique due to the presence of both fluorobenzyl and dimethylaniline moieties, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2,5-dimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-11-7-8-12(2)15(9-11)17-10-13-5-3-4-6-14(13)16/h3-9,17H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNVWDKLHAXRQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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